Imidazolidine-2,4-diones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound "5-Ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione" falls within this category and is structurally related to various derivatives that have been synthesized and evaluated for their biological activities. These activities range from euglycemic and hypolipidemic effects to antitumor and anti-inflammatory properties, as well as the inhibition of specific enzymes like ERK1/2.
In the field of pharmacology, the synthesized derivatives of imidazolidine-2,4-diones have been evaluated for their therapeutic potential. The euglycemic and hypolipidemic activities of these compounds make them candidates for the treatment of metabolic disorders such as diabetes and hyperlipidemia1. Additionally, the antitumor and anti-inflammatory properties of certain derivatives indicate their possible use in cancer therapy and as anti-inflammatory agents2.
From a medicinal chemistry perspective, the structure-activity relationship (SAR) studies of these compounds provide valuable insights into the design of more potent and selective drugs. For example, the discovery that specific substitutions can improve the functional activities of ERK1/2 inhibitors opens up new avenues for the development of targeted therapies for diseases where ERK1/2 plays a pivotal role3.
The synthesis of these compounds also contributes to the field of chemical synthesis, showcasing the versatility of reactions involving isocyanates and aminonitriles to produce a variety of imidazolidine-2,4-diones. The detailed characterization of these compounds, including their NMR spectra and X-ray diffraction analysis, adds to the understanding of their chemical properties4.
Kinetic studies of the hydrolysis of imidazolidine-2,4-diones provide insights into the reactivity and stability of these compounds. The influence of electron-acceptor substituents on the rate of base-catalyzed hydrolysis has been documented, which is crucial for the development of drugs with optimal pharmacokinetic profiles4.
4-Hydroxymephenytoin originates from the metabolism of mephenytoin, which is an anticonvulsant drug. It is classified under the category of hydroxylated metabolites and is often studied in pharmacological research due to its implications in drug interactions and individual variability in drug metabolism.
The synthesis of 4-hydroxymephenytoin can be achieved through the enzymatic hydroxylation of mephenytoin using human liver microsomes that contain cytochrome P-450 enzymes. The process involves several steps:
Key parameters affecting the synthesis include:
The molecular structure of 4-hydroxymephenytoin can be described as follows:
4-Hydroxymephenytoin participates in various chemical reactions primarily related to its metabolism and interaction with other compounds:
The mechanism of action for 4-hydroxymephenytoin involves its role as a metabolite that influences the pharmacodynamics of mephenytoin:
Studies have shown that variations in enzyme activity can lead to significant differences in plasma concentrations of both mephenytoin and its metabolites, impacting clinical outcomes .
The physical and chemical properties of 4-hydroxymephenytoin are critical for understanding its behavior in biological systems:
These properties are essential for formulation development and therapeutic application.
4-Hydroxymephenytoin has several scientific applications:
4-Hydroxymephenytoin (chemical name: 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione) is a chiral molecule with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol. Its crystalline solid form appears white to off-white and has a melting point of 153–154°C [4] [6]. The compound features a hydantoin core (imidazolidine-2,4-dione) substituted with an ethyl group at the 5-position, a methyl group at the 3-position, and a 4-hydroxyphenyl ring at the 5-position. The phenolic hydroxyl group at the para-position of the phenyl ring enhances its polarity compared to the parent compound mephenytoin, influencing its solubility (1270 mg/L in water) and chromatographic behavior [1] [6].
Synthesis pathways typically involve:
Table 1: Structural and Physicochemical Properties of 4-Hydroxymephenytoin
Property | Value |
---|---|
CAS Registry Number | 61837-65-8 |
Molecular Formula | C₁₂H₁₄N₂O₃ |
Molecular Weight | 234.25 g/mol |
Melting Point | 153–154°C |
pKa (Predicted) | 8.31 ± 0.70 |
Solubility in DMSO | >100 mg/mL |
SMILES Notation | CCC1(NC(=O)N(C)C1=O)c2ccc(O)cc2 |
InChI Key | OQPLORUDZLXXPD-UHFFFAOYSA-N |
The structural characterization is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). Its hydantoin ring exhibits keto-enol tautomerism, influencing reactivity and stability [4] [10].
4-Hydroxymephenytoin is the principal oxidative metabolite of S-mephenytoin, generated almost exclusively via cytochrome P450 2C19 (CYP2C19) in humans. This catalysis exhibits stereoselectivity, as only the S-enantiomer of mephenytoin undergoes 4-hydroxylation, while the R-enantiomer undergoes N-demethylation [2] [7]. The reaction proceeds via aromatic hydroxylation, inserting an oxygen atom at the para-position of the phenyl ring.
Kinetic parameters for this transformation vary across human liver microsomes:
Table 2: Enzymatic Kinetics of 4-Hydroxymephenytoin Formation
Parameter | Range | Significance |
---|---|---|
Km | 50.8–51.6 µM | Affinity for CYP2C19 active site |
Vmax | 1.0–13.9 nmol·mg⁻¹·h⁻¹ | Catalytic capacity of enzyme |
CLint | 20.2–273.8 µL·h⁻¹·mg⁻¹ | Inherent metabolic clearance |
Genetic polymorphisms in CYP2C19 significantly impact metabolite formation. Loss-of-function alleles (e.g., CYP2C192, CYP2C193) result in reduced or absent 4-hydroxymephenytoin production, classifying individuals as "poor metabolizers" (PMs). This phenotype occurs in 2–3% of Caucasians and 15–21% of Asians [2] [8]. Chemical inhibitors like omeprazole (Ki ≈ 2–10 µM), diethyldithiocarbamate, and furafylline suppress this pathway, while monoclonal antibodies against CYP2C19 abolish activity [5] [9].
As the major hepatic metabolite of S-mephenytoin, 4-hydroxymephenytoin serves dual roles:
Table 3: Analytical Applications of 4-Hydroxymephenytoin
Application | Method | Sample Matrix |
---|---|---|
CYP2C19 Phenotyping | UPLC-MS/MS | Human urine/plasma |
Drug Interaction Studies | HPLC-UV | Liver microsomes |
Metabolic Stability Assessment | Sub-2-µm LC/MS/MS | Hepatic fractions |
Biochemical significance arises from its utility in drug development:
Structurally, the 4′-hydroxyl group enables phase II conjugation (glucuronidation/sulfation), facilitating renal elimination. Unlike S-mephenytoin or its N-demethylated derivative nirvanol, 4-hydroxymephenytoin lacks significant antiepileptic activity but remains critical for detoxification [3] [7].
Appendix: Chemical Structure Diagram
O ║ ┌─C──N(CH₃) │ ║ O═C C─C₂H₅ │ │ N──C ║ C₆H₄OH-*p*
Description: The hydantoin ring (center) features carbonyl groups at positions 2 and 4, a methyl group on nitrogen at position 3, an ethyl chain at carbon 5, and a p-hydroxyphenyl moiety at carbon 5 [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7